(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Overview
Description
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to reversibly bind diol functional groups . This property has been utilized for the fluorescent detection of saccharides .
Mode of Action
The compound interacts with its targets through the reversible binding of diol functional groups . This interaction can lead to changes in the target molecules, potentially altering their function or activity.
Biochemical Pathways
The ability of boronic acids to bind diol functional groups has been utilized in the detection of saccharides, suggesting a potential role in carbohydrate metabolism .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
Given its ability to bind diol functional groups, it may influence processes involving these groups .
Action Environment
The action, efficacy, and stability of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments . Additionally, it should be stored in a dry, cool place, away from fire and oxidizing agents .
Biochemical Analysis
Biochemical Properties
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters. It interacts with enzymes, proteins, and other biomolecules through reversible covalent bonding with diol-containing compounds. This interaction is crucial in the detection and quantification of saccharides, as well as in the development of enzyme inhibitors. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays and research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit certain enzymes, leading to altered metabolic pathways and changes in cellular homeostasis. Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of metabolites by inhibiting or activating key enzymes in these pathways. This interaction can lead to changes in the overall metabolic profile of cells, influencing cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and influence its overall efficacy in experimental studies .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form boronate esters.
Substitution: The Boc group can be removed under acidic conditions to yield the corresponding phenylboronic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Phenylboronic acid.
Scientific Research Applications
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the Boc group and has different reactivity and applications.
4-Hydroxyphenylboronic acid: Contains a hydroxyl group instead of the Boc group.
4-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester: A related compound with a pinacol ester group instead of the boronic acid group
Uniqueness
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is unique due to the presence of the Boc group, which provides additional stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7,14-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOYMUMPDHVQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213366 | |
Record name | Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-70-6 | |
Record name | Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380430-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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